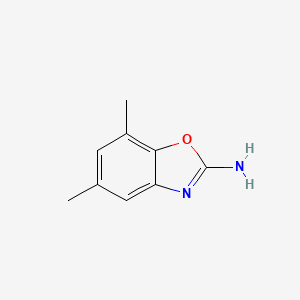
5,7-二甲基-1,3-苯并恶唑-2-胺
描述
5,7-Dimethyl-1,3-benzoxazol-2-amine is a chemical compound with the molecular formula C9H10N2O . It has a molecular weight of 162.19 . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
The synthesis of 2-aminobenzoxazoles, which includes 5,7-Dimethyl-1,3-benzoxazol-2-amine, can be achieved through two main synthetic strategies . The first strategy involves a reaction between various o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide as a nonhazardous electrophilic cyanating agent in the presence of a Lewis acid . The second synthetic approach uses the Smiles rearrangement upon activation of benzoxazole-2-thiol with chloroacetyl chloride .Molecular Structure Analysis
The InChI code for 5,7-Dimethyl-1,3-benzoxazol-2-amine is 1S/C9H10N2O/c1-5-3-6(2)8-7(4-5)11-9(10)12-8/h3-4H,1-2H3,(H2,10,11) .Chemical Reactions Analysis
The chemical reactions involving 2-aminobenzoxazoles, including 5,7-Dimethyl-1,3-benzoxazol-2-amine, are complex and varied . For instance, the cyclization of 2-aminophenols using BrCN as a cyanating agent is a common protocol, but BrCN is highly toxic . Another approach is the direct 2-C amination of benzoxazoles, but this method has drawbacks such as the use of transition metal catalysts, high temperatures, nitrogen atmosphere, or co-oxidants .Physical And Chemical Properties Analysis
5,7-Dimethyl-1,3-benzoxazol-2-amine is a powder that is stored at room temperature . It has a molecular weight of 162.19 .科学研究应用
5,7-二甲基-1,3-苯并恶唑-2-胺:科学研究应用的综合分析
药物开发: 该化合物在新型药物的开发中显示出潜力。 例如,它已被评估对各种癌细胞系的细胞毒性作用,显示出对肺癌、乳腺癌和结肠癌细胞的显着抑制作用 .
抗菌应用: 研究探讨了5,7-二甲基-1,3-苯并恶唑-2-胺衍生物的抗菌特性,表明其在对抗细菌感染方面具有潜在用途 .
抗氧化特性: 研究还调查了该化合物的抗氧化能力,将其自由基清除能力与抗坏血酸进行了比较 .
材料合成: 该化合物独特的特性使其适用于合成新型材料,这些材料在各个行业具有潜在应用.
生物学研究: 它的多功能性使其可应用于生物学研究,有助于我们了解生物过程和系统.
杀幼虫活性: 一些衍生物已被测试其对幼虫的有效性,这可能对害虫防治策略产生影响 .
有关每种应用的详细信息,请参阅所提供的参考文献和链接。
Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole… SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, ANTIOXIDANT AND LARVICIDAL… 购买 5,7-二甲基-1,3-苯并恶唑-2-胺 | 1249836-00-7
安全和危害
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用机制
Mode of Action
It’s known that benzoxazole derivatives can have various biological activities, including antifungal and antitumor effects . The specific interactions with its targets and the resulting changes are subject to further investigation.
Result of Action
Some benzoxazole derivatives have shown antifungal and antitumor effects , suggesting potential cellular impacts.
生化分析
Cellular Effects
The effects of 5,7-Dimethyl-1,3-benzoxazol-2-amine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 5,7-Dimethyl-1,3-benzoxazol-2-amine can alter the expression of genes involved in cell growth and apoptosis. Additionally, it may affect the metabolic flux within cells, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 5,7-Dimethyl-1,3-benzoxazol-2-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, altering their activity. Furthermore, 5,7-Dimethyl-1,3-benzoxazol-2-amine may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,7-Dimethyl-1,3-benzoxazol-2-amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5,7-Dimethyl-1,3-benzoxazol-2-amine remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 5,7-Dimethyl-1,3-benzoxazol-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing gene expression. At higher doses, it may cause toxic or adverse effects. These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
5,7-Dimethyl-1,3-benzoxazol-2-amine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may affect the glycolytic pathway or the citric acid cycle, leading to changes in energy production and utilization. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, 5,7-Dimethyl-1,3-benzoxazol-2-amine is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific tissues can influence its overall activity and function .
Subcellular Localization
The subcellular localization of 5,7-Dimethyl-1,3-benzoxazol-2-amine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence energy production and metabolic processes .
属性
IUPAC Name |
5,7-dimethyl-1,3-benzoxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-5-3-6(2)8-7(4-5)11-9(10)12-8/h3-4H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTCULOVLLBLDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid](/img/structure/B1373461.png)

![3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid](/img/structure/B1373465.png)



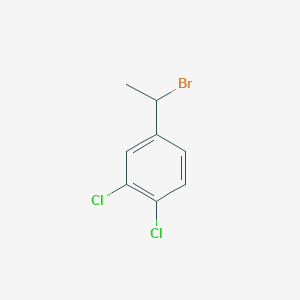
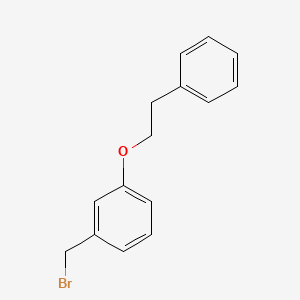
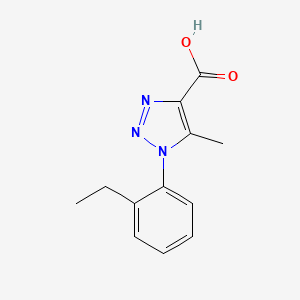
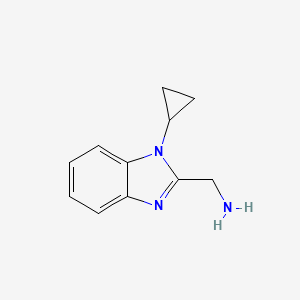
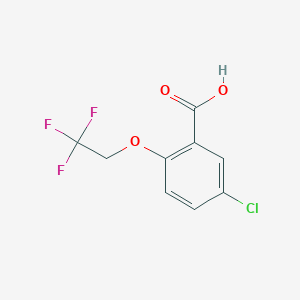
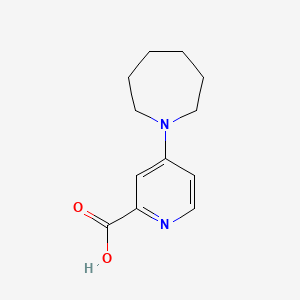
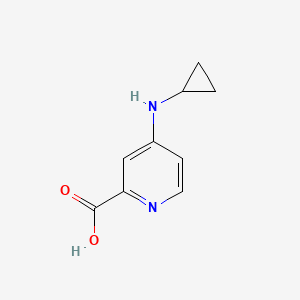
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1373484.png)